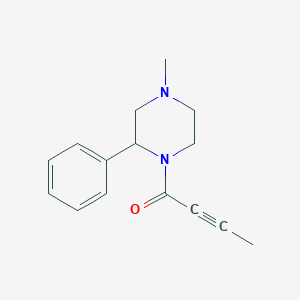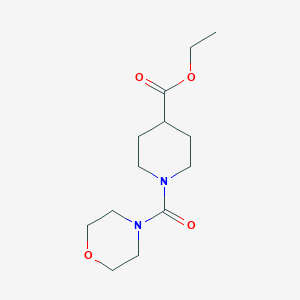
1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea involves several steps. The primary synthetic route includes the formation of the benzodiazepine core, followed by the introduction of the phenylurea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
1-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3-phenylurea can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While these compounds share a common benzodiazepine core, they differ in their substituents and overall structure, leading to variations in their pharmacological properties and applications. The unique structure of this compound sets it apart from other similar compounds, making it a subject of interest for further research.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure and diverse chemical reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield new insights and advancements in these areas.
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C23H20N4O/c1-16-21(17-10-4-2-5-11-17)22(26-20-15-9-8-14-19(20)24-16)27-23(28)25-18-12-6-3-7-13-18/h2-15,21H,1H3,(H2,25,26,27,28) |
InChI Key |
RFJKIRGCZZAQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B11035573.png)

![6',6'-dimethyl-5',6'-dihydro-1''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035589.png)
![[12-(methoxymethyl)-10-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B11035603.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-propylpentanamide](/img/structure/B11035607.png)
![6-(4-Methoxyphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11035614.png)
![7,9-Dimethoxy-3-(4-methoxyphenyl)-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione](/img/structure/B11035615.png)
![2-(2,4-Dichlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11035621.png)

![5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11035633.png)
![N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11035641.png)
![4-(3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035643.png)

